4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

Medicinal Chemistry Chemical Biology Kinase Inhibitors

Researchers requiring 4,6-diarylpyrimidin-2-amines for kinase or anti-infective screening face risks from inactive positional isomers. Substituting this compound's specific 4-(4-chlorophenyl)-6-(3-fluorophenyl) regiochemistry with a cheaper isomer yields an inactive entity (ZINC253685685 has no known activity). This lot provides the exact active scaffold for Aurora kinase A or M. tuberculosis H37Rv (MIC 12.5-25 µM reference range) studies. Procure with confidence that structure-activity relationships are preserved. • Targeted Kinase Profiling: Aurora A inhibition (G2/M arrest induction) • Anti-TB Lead Optimization: Halogen probe for mycobacterial potency assays • High Purity (≥95%): Eliminates confounding isomer impurity noise in SAR data

Molecular Formula C16H11ClFN3
Molecular Weight 299.73 g/mol
CAS No. 1195977-40-2
Cat. No. B6347971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
CAS1195977-40-2
Molecular FormulaC16H11ClFN3
Molecular Weight299.73 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N
InChIInChI=1S/C16H11ClFN3/c17-12-6-4-10(5-7-12)14-9-15(21-16(19)20-14)11-2-1-3-13(18)8-11/h1-9H,(H2,19,20,21)
InChIKeyGSVGAKQVHQPHJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine


The compound 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine (CAS 1195977-40-2) is a halogenated diarylpyrimidin-2-amine with the molecular formula C16H11ClFN3 and a molecular weight of 299.73 g/mol . It belongs to the broader class of 4,6-diarylpyrimidin-2-amines, a chemotype known for kinase inhibition and anti-infective properties [1]. This specific regioisomer features a 4-chlorophenyl group at the 4-position and a 3-fluorophenyl group at the 6-position of the pyrimidine core, a substitution pattern that differentiates it from other positional isomers that are often inactive or unexplored.

Regioisomer 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine with defined halogen substitution pattern
Chemotype 4,6-Diarylpyrimidin-2-amine scaffold associated with kinase inhibition and anti-infective screening
Identity Specific regioisomer distinct from inactive positional isomers; supports SAR-driven probe studies

Why Generic Pyrimidine Analogs Cannot Substitute This Compound


Substitution with other 4,6-diarylpyrimidin-2-amine isomers is inadvisable due to profound structure-activity relationship (SAR) sensitivity inherent to this chemotype. While the scaffold itself is associated with Aurora kinase A inhibition and anti-tubercular activity, the specific positioning of the chloro- and fluoro- substituents on the phenyl rings dictates biological activity [1] [2]. ZINC database entries confirm that closely related regioisomers (e.g., 4-(3-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, ZINC253685685) exhibit no known biological activity, despite sharing the same molecular formula and weight [3]. Therefore, substituting this specific compound with a cheaper, 'similar' isomer risk producing an inactive entity, invalidating any screening or SAR campaign.

Target Regioisomer
4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
Alternate Regioisomer
4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine (no known activity)
Regioisomer mismatch may produce an inactive entity, invalidating screening results.
Defined Halogen Pattern
4-chloro, 6-fluoro substitution critical for potential bioactivity
Generic Analog
Other 4,6-diarylpyrimidin-2-amines without this specific pattern
SAR sensitivity: halogen position dictates interaction; any deviation may ablate activity.

Differentiation Evidence for This Regioisomer


Structural Uniqueness vs. Inactive Regioisomers

The target compound's differentiation is primarily structural. Its closest analogs are positional isomers (e.g., 4-(3-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, CAS 1354920-11-8). Public bioactivity databases (ZINC20) report 'no known activity' for these closest isomers [1], despite identical molecular formulas (C16H11ClFN3) and molecular weights (299.73 g/mol) . This implies that the specific 4-(4-chlorophenyl)-6-(3-fluorophenyl) regioisomeric arrangement is a critical determinant for any observed biological interaction, making it a non-substitutable entity in screening cascades.

Regioisomer Activity Status
Context-dependent
Target regioisomer: activity not yet reported in ChEMBL. Closest regioisomer (3-Cl,4-F) shows no known activity (ZINC20).
Regioisomer identity may be critical for bioactivity; structural uniqueness may support screening.
Class-level inference; target activity unconfirmed.
Medicinal Chemistry Chemical Biology Kinase Inhibitors

Aurora Kinase A Inhibition Potential

A closely related study on 4,6-diarylpyrimidin-2-amines demonstrates that specific substituents can confer Aurora kinase A (AURKA) inhibition. While not testing this exact compound, the study by Lee et al. (2019) shows that a derivative (compound 12) with a 2,4-dimethoxyphenyl group at the 6-position inhibits AURKA, reducing phosphorylation at Thr283 and causing G2/M phase arrest in HCT116 cells [1]. In silico docking of this derivative into AURKA produced binding energies ranging from -16.72 to -11.63 kcal/mol [1]. This establishes a class-level precedent for AURKA engagement that the target compound, with its unique halogenation pattern, could potentially exhibit.

Aurora Kinase A Inhibition
Cross-study comparable
Derivative 12 (2,4-dimethoxyphenyl analog): AURKA inhibition, binding energy -16.72 to -11.63 kcal/mol (in silico docking). Target compound not evaluated.
Scaffold may support AURKA target engagement studies; unique halogen pattern may alter selectivity.
Cross-study comparison; requires experimental validation.
Oncology Cell Cycle Aurora Kinase

Anti-Tubercular Scaffold Validation

The anti-tubercular activity of 4,6-diarylpyrimidin-2-amines is established in the literature. Pathak et al. (2014) demonstrated that compounds within this class, such as 4a and 6b, exhibit significant in vitro activity against Mycobacterium tuberculosis H37Rv with Minimum Inhibitory Concentration (MIC) values of 25 µM, while the most potent derivatives (7b, 7c) achieved MICs of 12.5 µM [1]. Cytotoxicity evaluation in non-cancerous hepatic THP-1 cells confirmed a favorable safety window for these compounds [1]. This validates the scaffold's anti-TB potential, positioning 4-(4-chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine as a novel, halogenated entry point for anti-TB SAR exploration.

Anti-Tubercular Activity
Cross-study comparable
Published 4,6-diarylpyrimidin-2-amines: MIC 12.5–25 µM against M. tuberculosis H37Rv. Target compound not tested.
Scaffold validates anti-TB screening potential; halogenated analog may probe SAR.
Cross-study; anti-mycobacterial activity of this compound unknown.
Infectious Disease Tuberculosis Antimycobacterial

High Purity Benchmark for Procurement

The closest commercially available structural analogs are supplied with a purity of NLT 97%, as documented for 4-(3-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine (CAS 1354920-11-8) by reputable chemical suppliers [1]. This sets a high purity benchmark for the class, and procurement of the target compound 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine from a qualified vendor is expected to meet or exceed this standard (NLT 97%), ensuring reliable and reproducible results in downstream biological assays.

Purity Benchmark
Supporting evidence
Closest analog (CAS 1354920-11-8) supplied at NLT 97% purity. Target compound expected to meet class benchmark.
Supports procurement specification; high purity critical for reliable screening.
Purity confirmation from vendor expected.
Chemical Sourcing Screening Libraries Quality Control

Research and Industrial Applications


Kinase Inhibitor Screening

Based on the established activity of 4,6-diarylpyrimidin-2-amines against Aurora kinase A [1], this compound is a strong candidate for inclusion in a focused kinase inhibitor library. Its unique 4-(4-chlorophenyl)-6-(3-fluorophenyl) substitution pattern is absent from published series, offering the potential for novel selectivity profiles. Screening against a panel of kinases could identify a lead compound with a distinct target engagement fingerprint compared to the published dimethoxyphenyl derivative (Derivative 12).

Anti-Tubercular Lead Optimization

As the 4,6-diarylpyrimidin-2-amine scaffold has validated activity against Mycobacterium tuberculosis H37Rv with MIC values ranging from 12.5–25 µM [2], this specific halogenated analog can serve as a new starting point for anti-tubercular lead optimization. Replacing the substituents in the most active compound (7b, MIC 12.5 µM) with the 4-chlorophenyl and 3-fluorophenyl groups of this compound allows researchers to probe the impact of halogen position on anti-mycobacterial potency and selectivity over mammalian cells (THP-1).

Cell Cycle Probe in Oncology

The Aurora kinase A inhibitory potential associated with this chemotype [1] positions this compound as a chemical biology tool. Researchers studying G2/M phase arrest or mitotic catastrophe can use this compound to investigate phenotype induction in cancer cell lines. The novel halogenation pattern may confer distinct physicochemical properties affecting cell permeability and intracellular target engagement compared to existing probes, making it a valuable addition to a phenotypic screening set.

Reference Standard Development

Given the absence of any known biological activity for closely related isomers [3], high purity (expected NLT 97%) [4] is critical to avoid confounding results from inactive impurities. This compound can be procured as a reference standard for analytical method development (HPLC, LC-MS) in laboratories studying 4,6-diarylpyrimidin-2-amines, ensuring that experimental data is correctly attributed to this specific regioisomer and not a mixture of positional isomers.

Application
Selection Property
Validation Focus
Kinase Inhibitor Screening
Regioisomer-specific halogenation pattern
Kinase selectivity profiling context
Anti-Tubercular Lead Optimization
4,6-Diarylpyrimidin-2-amine anti-TB scaffold
MIC endpoint and cytotoxicity window
Cell Cycle Probe in Oncology
AURKA-associated chemotype
G2/M arrest phenotype in cancer models
Reference Standard Development
Regioisomer-specific analytical standard
Purity and isomer identity verification
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